2-Isopropylnaphthalene
Overview
Description
2-Isopropylnaphthalene is an organic compound with the molecular formula C13H14. It is a derivative of naphthalene, where an isopropyl group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylnaphthalene can be synthesized through the alkylation of naphthalene with an isopropylating agent in the presence of a solid superacidic catalyst. This method involves reacting naphthalene with isopropyl chloride or isopropyl alcohol under controlled conditions to yield this compound .
Industrial Production Methods: On an industrial scale, this compound is produced by catalytic oxidation of this compound with oxygen, followed by the decomposition of the hydroperoxide formed during the reaction. This process is efficient and yields high purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and subsequently converted to β-naphthol.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and a nickel (II) complex catalyst are commonly used for the oxidation of this compound.
Substitution: Typical electrophilic reagents such as halogens and nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: β-naphthol is a major product formed from the oxidation of this compound.
Substitution: Depending on the reagent, various substituted naphthalene derivatives can be formed.
Scientific Research Applications
2-Isopropylnaphthalene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Mechanism of Action
The mechanism by which 2-Isopropylnaphthalene exerts its effects involves its interaction with molecular targets such as cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various compounds, and this compound is believed to act as a substrate for these enzymes, leading to its biotransformation .
Comparison with Similar Compounds
- 1-Isopropylnaphthalene
- 1,4-bis(isopropyl)naphthalene
- 1,5-diisopropylnaphthalene
- 1,6-bis(isopropyl)naphthalene
- 1,7-diisopropylnaphthalene
Comparison: 2-Isopropylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, this compound exhibits distinct behavior in electrophilic substitution reactions and has different applications in industrial processes .
Properties
IUPAC Name |
2-propan-2-ylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYVQNHYIHAJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051844 | |
Record name | 2-Isopropylnaphthalene | |
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Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellowish-brown liquid; [HSDB] Yellow liquid; mp = 14 deg C; [MSDSonline] | |
Record name | 2-Isopropylnaphthalene | |
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Boiling Point |
268.2 °C | |
Record name | 2-ISOPROPYLNAPHTHALENE | |
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Flash Point |
122 °C, 122 °C (open cup) | |
Record name | 2-Isopropylnaphthalene | |
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Record name | 2-ISOPROPYLNAPHTHALENE | |
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Solubility |
Insoluble in water; very soluble in ethanol, ethyl ether; soluble in benzene. | |
Record name | 2-ISOPROPYLNAPHTHALENE | |
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Density |
0.9753 @ 20 °C | |
Record name | 2-ISOPROPYLNAPHTHALENE | |
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Vapor Pressure |
0.00518 [mmHg], 5.18X10-3 mm Hg @ 25 °C | |
Record name | 2-Isopropylnaphthalene | |
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Record name | 2-ISOPROPYLNAPHTHALENE | |
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Mechanism of Action |
The intraperitoneal administration of 2-isopropylnaphthalene (2-IPN) (3000 mg/kg) to rats resulted in an increase of phospholipids and phosphatidylcholine in the pulmonary lavage fluid. The fatty acid composition of the phosphatidylcholine in the fluid of rats so treated, however, was unchanged from that of untreated animals. Prior treatment of rats with piperonyl butoxide, a known cytochrome P-450 inhibitor, resulted in an inhibition of the above increase of phospholipids and phosphatidylcholine. In contrast, prior treatment with diethyl maleate, which induced depletion of reduced glutathione (GSH) in the tissue, enhanced the effect of 2-IPN on phospholipid and phosphatidylcholine contents in the pulmonary lavage fluid. | |
Record name | 2-ISOPROPYLNAPHTHALENE | |
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Color/Form |
Clear, yellowish-brown liquid, Colorless liquid | |
CAS No. |
2027-17-0, 68442-08-0 | |
Record name | 2-Isopropylnaphthalene | |
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Record name | 2-Isopropylnaphthalene | |
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Record name | Naphthalene, isopropylated | |
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Record name | 2-ISOPROPYLNAPHTHALENE | |
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Record name | Naphthalene, 2-(1-methylethyl)- | |
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Record name | 2-Isopropylnaphthalene | |
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Record name | 2-isopropylnaphthalene | |
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Record name | 2-ISOPROPYLNAPHTHALENE | |
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Record name | 2-ISOPROPYLNAPHTHALENE | |
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Melting Point |
14.5 °C | |
Record name | 2-ISOPROPYLNAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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